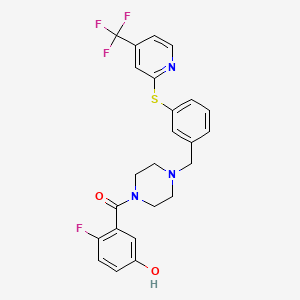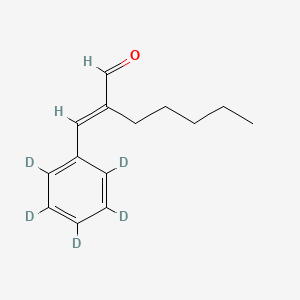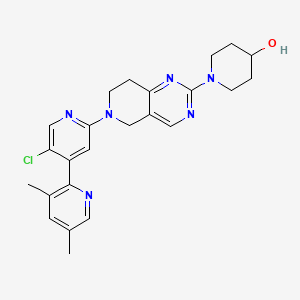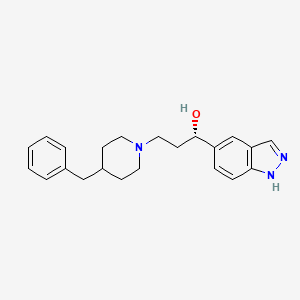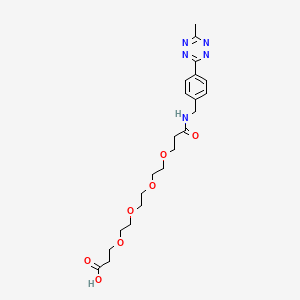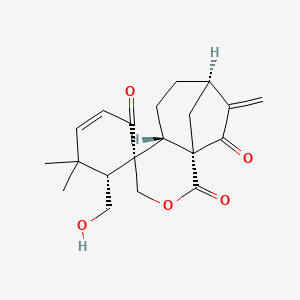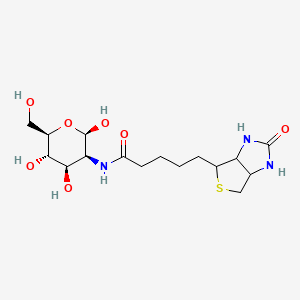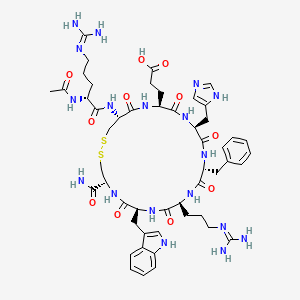
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 is a synthetic peptide composed of both L- and D-amino acids. This compound is designed to exhibit specific biological activities, particularly in the field of thrombin inhibition. The inclusion of D-amino acids in the sequence enhances its stability and resistance to proteolytic degradation, making it a promising candidate for various biomedical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of large quantities of high-purity peptide. Additionally, lyophilization is employed to obtain the peptide in a stable, dry form suitable for storage and further use .
化学反应分析
Types of Reactions
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 can undergo various chemical reactions, including:
Oxidation: The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Amino acid substitutions can be achieved using specific coupling reagents and protecting groups during SPPS.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of disulfide bonds to free thiols.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for conditions involving thrombin activity, such as thrombosis and coagulation disorders.
Industry: Utilized in the development of diagnostic tools and assays for detecting thrombin activity
作用机制
The mechanism of action of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 involves its interaction with thrombin, a key enzyme in the coagulation cascade. The peptide binds to the active site of thrombin, inhibiting its enzymatic activity. This inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation. The presence of D-amino acids enhances the peptide’s stability and resistance to proteolysis, prolonging its inhibitory effects .
相似化合物的比较
Similar Compounds
D-Phe-Pro-D-Arg-D-Thr-CONH2: Another peptide-based thrombin inhibitor with a similar sequence but different amino acid composition.
Cyclo(Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with thrombin inhibitory properties.
D-Arg-D-Phe-D-Trp-Leu-NH2: A peptide with a different sequence but similar biological activity.
Uniqueness
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 is unique due to its specific sequence and the inclusion of both L- and D-amino acids, which enhance its stability and resistance to degradation. This makes it a promising candidate for therapeutic applications where prolonged activity is desired .
属性
分子式 |
C51H70N18O11S2 |
|---|---|
分子量 |
1175.4 g/mol |
IUPAC 名称 |
3-[(4R,7S,10S,13R,16S,19S,22R)-22-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid |
InChI |
InChI=1S/C51H70N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40-25-82-81-24-39(42(52)73)68-47(78)37(20-29-22-60-32-12-6-5-11-31(29)32)66-44(75)34(14-8-18-59-51(55)56)63-46(77)36(19-28-9-3-2-4-10-28)65-48(79)38(21-30-23-57-26-61-30)67-45(76)35(64-49(40)80)15-16-41(71)72/h2-6,9-12,22-23,26,33-40,60H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59)/t33-,34+,35+,36-,37+,38+,39+,40+/m1/s1 |
InChI 键 |
UNXFCHHFXJFRRB-ZSTGMXRXSA-N |
手性 SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |
规范 SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


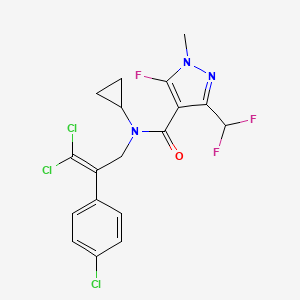
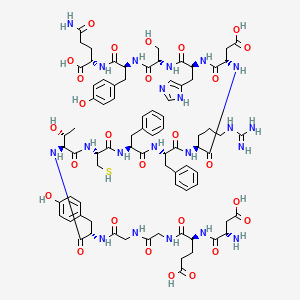
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
